Cas no 3307-88-8 (3-ethoxycarbonylacrylonitrile)
3-ethoxycarbonylacrylonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-ethoxycarbonylacrylonitrile
- ethyl β-cyanoacrylate;ethyl-3-cyanopropenoate;ethyl cis-beta-cyanoacrylate;3t-cyano-acrylic acid ethyl ester;(E)-ethyl 3-cyanoacrylate;3t-Cyan-acrylsaeure-aethylester;
- Ethyl (E)-3-Cyanoacrylate
- ethyl3-cyanoacrylate
- (E)-ethyl 3-cyanoacrylate
- 18228-28-9
- ethyl 3-cyanoacrylate
- 3307-88-8
- EN300-85122
- ethyl beta-cyanoacrylate
- Ethyl 3-cyanoprop-2-enoate
-
- Inchi: 1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3+
- InChI Key: AMQZZSZCLSVKLO-ONEGZZNKSA-N
- SMILES: O(C(/C=C/C#N)=O)CC
Computed Properties
- Exact Mass: 125.04800
- Monoisotopic Mass: 125.047678466Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 50.1Ų
Experimental Properties
- PSA: 50.09000
- LogP: 0.62928
3-ethoxycarbonylacrylonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D919994-1g |
Ethyl (E)-3-Cyanoacrylate |
3307-88-8 | 95% | 1g |
$1085 | 2025-02-19 | |
| eNovation Chemicals LLC | D919994-1g |
Ethyl (E)-3-Cyanoacrylate |
3307-88-8 | 95% | 1g |
$1085 | 2025-02-28 |
3-ethoxycarbonylacrylonitrile Production Method
Production Method 1
2.1 Reagents: Potassium carbonate Solvents: Diethyl ether , Water
Production Method 2
Production Method 3
1.2 Solvents: Dimethylformamide
2.1 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Diethyl ether , Water
3-ethoxycarbonylacrylonitrile Raw materials
- Triethyl phosphonoacetate
- Ethanedial, mono(dimethylhydrazone)
- Hydrazinium, 2-(4-ethoxy-4-oxo-2-butenylidene)-1,1,1-trimethyl-, iodide, (,E)- (9CI)
- (Z)-2-(4-ethoxy-3-morpholino-4-oxobutylidene)-1,1,1-trimethylhydrazin-1-ium iodide
3-ethoxycarbonylacrylonitrile Preparation Products
3-ethoxycarbonylacrylonitrile Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3-ethoxycarbonylacrylonitrile
Professional Introduction to 3-ethoxycarbonylacrylonitrile (CAS No. 3307-88-8)
3-Ethoxycarbonylacrylonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 3307-88-8, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a combination of an ethoxycarbonyl group and a cyanoacrylate moiety, has garnered attention due to its versatile reactivity and potential applications in the development of novel molecules. The structural framework of 3-ethoxycarbonylacrylonitrile makes it a valuable precursor for constructing more complex chemical entities, particularly in the synthesis of bioactive compounds.
The utility of 3-ethoxycarbonylacrylonitrile stems from its ability to participate in a variety of chemical transformations. The ethoxycarbonyl group can undergo nucleophilic addition reactions, while the cyanoacrylate functionality is known for its rapid polymerization properties when exposed to moisture. These characteristics make it a compelling candidate for applications in polymer chemistry, as well as for the preparation of functionalized polymers that exhibit unique properties. Recent research has highlighted its role in the development of advanced materials, including hydrogels and smart polymers, which are being explored for their potential in drug delivery systems and tissue engineering.
In the pharmaceutical industry, 3-ethoxycarbonylacrylonitrile has been investigated as a building block for the synthesis of heterocyclic compounds. Heterocycles are prevalent in many pharmacologically active agents due to their ability to mimic natural products and interact with biological targets. The cyanoacrylate group provides a reactive site for further functionalization, allowing chemists to introduce diverse substituents that can modulate the pharmacological properties of the resulting molecules. For instance, derivatives of 3-ethoxycarbonylacrylonitrile have been explored as intermediates in the synthesis of kinase inhibitors and other therapeutic agents targeting chronic diseases.
One of the most intriguing aspects of 3-ethoxycarbonylacrylonitrile is its potential in green chemistry initiatives. The compound's reactivity allows for the development of catalytic processes that minimize waste and improve atom economy. Researchers have been particularly interested in its use in solvent-free reactions and under mild conditions, which aligns with the growing emphasis on sustainable chemical practices. Furthermore, the ability to polymerize 3-ethoxycarbonylacrylonitrile into water-soluble polymers has opened up new avenues for environmentally friendly applications, such as biodegradable coatings and antimicrobial materials.
The synthesis of 3-ethoxycarbonylacrylonitrile typically involves the reaction of ethyl cyanoacetate with an acyl chloride or similar electrophilic species. This approach leverages well-established organic transformations and ensures high yields under optimized conditions. The compound's stability under storage conditions makes it a practical choice for industrial-scale production, provided that appropriate handling protocols are followed. Recent advancements in synthetic methodologies have also enabled the preparation of enantiomerically pure forms of 3-ethoxycarbonylacrylonitrile, which is crucial for applications in chiral drug synthesis.
In conclusion, 3-ethoxycarbonylacrylonitrile (CAS No. 3307-88-8) represents a versatile and valuable intermediate with broad applications across multiple domains of chemistry and materials science. Its unique structural features enable participation in diverse chemical reactions, making it indispensable for the synthesis of complex molecules. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow further, solidifying its position as a cornerstone in modern chemical innovation.
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